Terephthalic acid

C8H6O4

C6H4(COOH)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H6O4

C6H4(COOH)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in chloroform, ether, acetic acid; slightly soluble in alcohol; soluble in alkalies

Solubilities at 25 °C (g/100 g solvent): water = 0.0017, glacial acetic acid = 0.013, methanol = 0.1, dimethylformamide = 6.7, dimethyl sulfoxide = 19.0

In water, 15 mg/L at 20 °C

0.015 mg/mL at 20 °C

Solubility in water, g/100ml at 20 °C: 0.28

Canonical SMILES

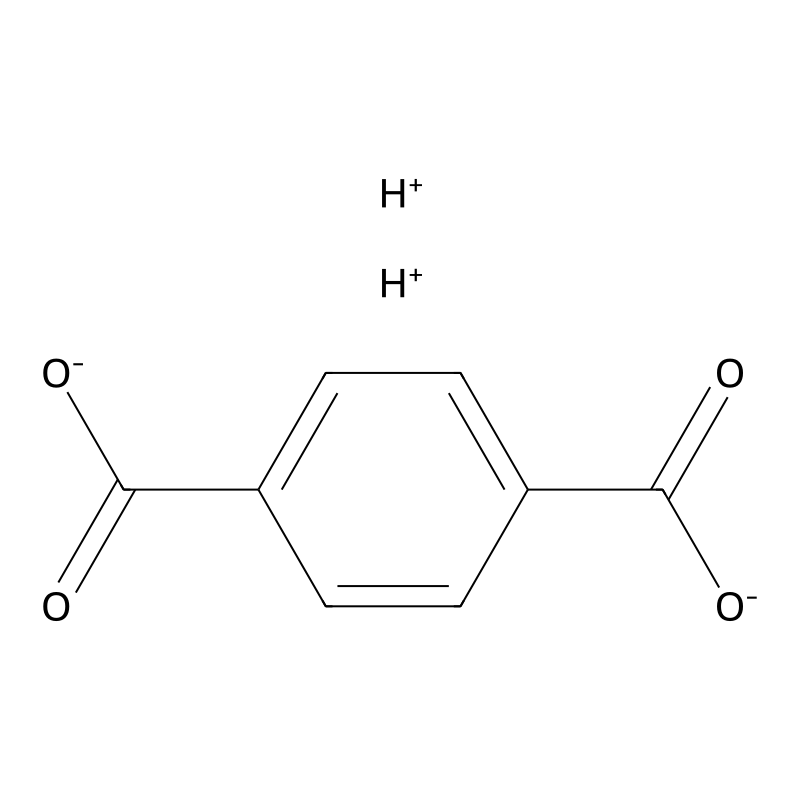

Terephthalic acid is a benzenedicarboxylic acid carrying carboxy groups at positions 1 and 4. One of three possible isomers of benzenedicarboxylic acid, the others being phthalic and isophthalic acids. It is a conjugate acid of a terephthalate(1-).

Terephthalic acid is a natural product found in Cassia roxburghii, Arabidopsis thaliana, and other organisms with data available.

See also: Pegoterate (monomer of); Polybutester (monomer of) ... View More ...

Metal-Organic Frameworks (MOFs)

Researchers are exploring TPA as a linker molecule in the construction of MOFs. These highly porous materials have potential applications in gas storage, separation, and catalysis due to their large surface area and tunable pore size. Studies have shown that TPA-based MOFs exhibit excellent thermal and chemical stability, making them suitable for harsh environments [].

Polyesters and Polyamides for Advanced Applications

TPA is a key component in synthesizing novel polyesters and polyamides with improved properties. Researchers are developing TPA-based polymers with enhanced fire resistance, biodegradability, and electrical conductivity. These materials could find use in various fields, including lightweight composites, self-healing materials, and organic electronics [].

Lower Molecular Weight Saturated Polyesters

TPA serves as a starting material for lower molecular weight saturated polyesters used in powder and water-soluble coatings. These coatings offer advantages like low environmental impact and improved performance compared to traditional solvent-borne coatings. Research is ongoing to optimize TPA-based polyesters for specific coating applications [].

Terephthalic acid is an aromatic dicarboxylic acid with the chemical formula . It is a white crystalline solid that is insoluble in water but soluble in organic solvents. Terephthalic acid is primarily known as a key monomer for the production of polyethylene terephthalate, a widely used polymer in textiles, plastics, and packaging materials. The compound is classified as a carboxylic acid due to its two carboxyl functional groups ().

- Oxidation: The primary method of synthesis involves the catalytic oxidation of p-xylene using air in the presence of catalysts like cobalt and manganese bromides. This process generates terephthalic acid from p-xylene through several intermediates, including p-toluic acid and 4-carboxybenzaldehyde .

- Esterification: Terephthalic acid can react with diols, such as ethylene glycol, to form polyesters. For instance, the reaction between terephthalic acid and ethylene glycol yields bis(hydroxyethyl) terephthalate, which can be further polymerized to produce polyethylene terephthalate .

- Decarboxylation: At elevated temperatures (above 300 °C), terephthalic acid can undergo decarboxylation to yield monoacids .

Terephthalic acid has been studied for its biodegradation potential. Certain bacteria, such as Comamonas thiooxydans, can metabolize terephthalic acid into protocatechuic acid through specific biochemical pathways. This indicates that while terephthalic acid is not readily biodegradable under normal conditions, it can be broken down by specific microbial processes .

The synthesis of terephthalic acid can be achieved through several methods:

- Amoco Process: The most common industrial method involves the catalytic oxidation of p-xylene in acetic acid using air as an oxidant and cobalt-manganese-bromide as catalysts .

- Diels-Alder Reaction: Recent studies have explored renewable routes for synthesizing terephthalic acid from biomass-derived compounds such as 5-hydroxymethylfurfural through Diels-Alder reactions with ethylene .

- Alternative Routes: Other methods include the Gattermann-Koch reaction, which starts from toluene to produce 4-methylbenzaldehyde that is subsequently oxidized to terephthalic acid .

Terephthalic acid has a wide range of applications:

- Polyester Production: It is primarily used in the manufacture of polyethylene terephthalate, which is utilized in textiles, plastic bottles, and food packaging.

- Resins and Coatings: Terephthalic acid is also used in producing alkyd resins for paints and coatings.

- Chemical Intermediates: It serves as a precursor for various chemical compounds used in pharmaceuticals and agrochemicals .

Terephthalic acid exhibits certain interactions that are noteworthy:

- Reactivity with Cyanides: It may react with cyanide salts to release hydrogen cyanide gas, indicating potential hazards in specific conditions .

- Biodegradation Pathways: Studies on its biodegradation reveal interactions with microbial enzymes that facilitate its breakdown into simpler compounds .

Terephthalic acid shares structural similarities with other aromatic dicarboxylic acids. Below are comparisons highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Phthalic Acid | Two carboxyl groups on adjacent carbons | Used primarily for producing phthalate esters; less soluble than terephthalic acid |

| Isophthalic Acid | Two carboxyl groups on non-adjacent carbons | Utilized in high-performance polymers; different thermal properties |

| Maleic Acid | Two carboxyl groups in a cis configuration | Used mainly in unsaturated polyester resins; more reactive due to double bonds |

| Succinic Acid | Two carboxyl groups separated by a carbon chain | Used in food and pharmaceutical applications; more water-soluble than terephthalic acid |

Terephthalic acid's unique positioning as a dicarboxylic acid with specific applications in polyester production distinguishes it from these similar compounds.

Physical Description

Dry Powder; Pellets or Large Crystals; Liquid

White solid; [Hawley] Odorless or a slight acetic acid odor; [CHEMINFO] Off-white powder; [MSDSonline]

Solid

WHITE CRYSTALLINE POWDER.

White powde

Color/Form

White crystals or powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

>572 °F (sublimes)

Flash Point

500 °F (260 °C) (Open cup)

Heavy Atom Count

Density

Specific gravity = 1.522 at 25 °C

Relative density (water = 1): 1.51

1.51

Decomposition

Melting Point

427 °C (sealed tube)

> 300 °C

sublimes

UNII

Related CAS

Mechanism of Action

Vapor Pressure

Vapor pressure: 1.3 kPa at 303 °C; 13.3 kPa at 353 °C; 26.7 kPa at 370 °C; 53.3 kPa at 387 °C; 101.3 kPa at 404 °C

Vapor pressure = 0.097 kPa at 250 °C

6X10-11 mm Hg at 25 °C /Antoine extrapolation from higher temperatures/

Vapor pressure, Pa at 20 °C:

Impurities

Absorption Distribution and Excretion

Terephthalic acid is absorbed from the gastrointestinal tract and is excreted in the urine apparently unchanged. Dermal or ocular absorption is negligible.

The pharmacokinetics of (14)C terephthalic acid were determined in Fischer-344 rats after iv and oral administration. After iv injection, the plasma concentration-time data were fitted with a three-compartment pharmacokinetic model. The average terminal half-life in 3 rats was 1.2 + or - 0.4 hr, and the average volume of distribution in the terminal phase was 1.3 + or - 0.3 l/kg. Following administration by gavage, a longer terminal half-life was obtained, indicating that dissolution of (14)C TPA or absorption from the gut may have been partially rate limiting. Recovery of (14)C TPA in the urine following a bolus iv dose was 101 + or - 8%, indicating essentially complete urinary excretion of the compound. No evidence of metabolism of (14)C TPA was obtained by analysis of urine by high-performance liquid chromatography. (14)C TPA was transported to the fetus after administration of the compound to pregnant rats; the concentrations in fetal tissues were low relative to the corresponding maternal tissues. Neonatal rats exposed to 5% TPA in the diet of their dams did not develop calculi until the onset of self-feeding. TPA was rapidly excreted into urine after administration to rats, and excretory mechanisms in the dam provided an effective mechanism of defense against TPA-induced urolithiasis in neonatal rats.

By use of the Sperber in vivo chicken preparation method, infusion of radiolabeled terephthalic acid ([14C]TPA) into the renal portal circulation revealed a first-pass excretion of the unchanged compound into the urine. This model was utilized further to characterize the excretory transport of [14C]TPA and provide information on the structural specificity in the secretion of dicarboxylic acids. At an infusion rate of 0.4 nmol/min. 60% of the [14C]TPA which reached the kidney was directly excreted. An infusion rate of 3 or 6 mumol/min resulted in complete removal of [14C]TPA by the kidney. These results indicate that TPA is both actively secreted and actively reabsorbed when infused at 0.4 nmol/min and that active reabsorption is saturated with the infusion of TPA at higher concentrations. The secretory process was saturated with the infusion of TPA at 40 mumol/mn. The excretory transport of TPA was inhibited by the infusion of probenecid, salicylate, and m-hydroxybenzoic acid, indicating that these organic acids share the same organic anion excretory transport process. m-Hydroxybenzoic acid did not alter the simultaneously measured excretory transport of p-aminohippuric acid (PAH), suggesting that there are different systems involved in the secretion of TPA and PAH. The structural specificity for renal secretion of dicarboxylic acids was revealed by the use of o-phthalic acid and m-phthalic acid as possible inhibitors of TPA secretion. m-Phthalate, but not o-phthalate, inhibited TPA excretory transport, indicating that there is some specificity in the renal secretion of carboxy-substituted benzoic acids. TPA was actively accumulated by rat and human cadaver renal cortical slices.

(14)C-Labeled terephthalic acid may be both secreted and reabsorbed by the nephron, and when infused at 3 or 6 umol/min its excretion efficiency is comparable to that of p-aminohippuric acid and tetraethylammonium.

Metabolism Metabolites

No evidence of metabolism of (14)C TPA was obtained by analysis of urine by high-performance liquid chromatography /following an iv dose to Fischer-344 rats/.

Wikipedia

Dimethyl_sulfite

Biological Half Life

The pharmacokinetics of (14)C labeled terephthalic acid were determined in Fischer 344 rats after iv and oral administration. After iv injection, the plasma concentration-time data were fitted using a 3-compartment pharmacokinetic model. The avg terminal half-life in rats was 1.2 hr and the average volume of distribution in the terminal phase was 1.3 L/kg.

(14)C-Terephthalic acid has a short elimination half-life (approximately 60-100 minutes) in the plasma; however, the apparent half-life was longer following administration by gavage.

Use Classification

Methods of Manufacturing

Produced commercially primarily by the Amoco process. Inhibition of the oxidation of the second methyl group of p-xylene is suppressed with the aid of added bromine-containing promoters as cocatalysts. ... The oxidation takes place in air and produces raw terephthalic acid, which is dissolved at high temperature under pressure in water, hydrated, and thus purified.

Prepared by oxidation of p-methylacetophenone.

(1) Oxidation of para-xylene or of mixed xylenes and other alkyl aromatics (phthalic anhydride); (2) reacting benzene and potassium carbonate over a cadmium catalyst.

Reacting carbon monoxide or methanol with toluene to form various intermediates which, upon oxidation, form terephthalic acid.

General Manufacturing Information

Machinery Manufacturing

Plastics Material and Resin Manufacturing

All Other Chemical Product and Preparation Manufacturing

Not Known or Reasonably Ascertainable

Fabricated Metal Product Manufacturing

All Other Basic Organic Chemical Manufacturing

1,4-Benzenedicarboxylic acid: ACTIVE

TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

US Capacity = 3.2X10+6 tons/yr including dimethyl ester (1978)

Analytic Laboratory Methods

Terephthalic acid detection in air by ultraviolet spectrophotometry.

Determination of phthalic acid derivations in color additives using spectrophotometric method.

Clinical Laboratory Methods

Storage Conditions

Interactions

... Chlorothiacide or dietary bicarbonate abolished terephthalic acid-induced urolithiasis in /male weanling Fisher 344 rats fed 4.0% terephthalic acid in diet for 2 weeks (postnatal days 28-42)/.

(14)C-labeled terephthalic acid may be both secreted and reabsorbed by the nephron, and when infused at 3 or 6 umol/min its excretion efficiency is comparable to that of p-aminohippuric acid and tetraethylammonium. Probenecid significantly inhibited the excretion of (14)C-labeled terephthalic acid. M-Hydroxybenzoic acid significantly decreased the excretion of (14)C-labeled terephthalic acid but was without any significant effect on the excretion of p-aminohippuric acid.

The joint injury actions and mechanisms of terephthalic acid (TPA), ethylene glycol (EG) and/or Dowtherm A (DOW): [SRP: a mixture of biphenyl and biphenyl oxide] on liver in rats were investigated. A subchronic toxicity study was designed by a 2(3) factorial method. Some enzymes, biochemical and morphologic indices reflecting the injury of liver were studied. The results showed that serum ALT and serum total bile acid (TBA) of rats in the combined intoxication groups were significantly higher than those in the groups with single toxic agent and control group. The results of factorial analysis showed that the joint action induced by TPA, EG and/or DOW were characterized as additive (TPA + EG), synergistic (EG + DOW), synergistic (TPA + DOW) and additive(TPA + EG + DOW) actions. The deduction was identified by morphologic observations.

To study injury of liver and kidney among the workers exposed to terephthalic acid(TPA), ethylene glycol(EG) and(or) dowtherm A(DOW), and research for early biological monitoring indexes. By using the method of occupational epidemiology, an investigation of industrial hygiene in a chemical fibre corporation was carried out and the changes of the liver and kidney functions were analyzed among the workers who had been exposed to TPA, EG, DOW.The values of serum gamma-glutamyl traspetidase(GGT) and total bile acid(TBA) in TPA + EG + DOW group men were (35.45 +/- 16.09) U/L, (10.29 +/- 6.76) umol/L respectively and the values of serum alanine transaminase(ALT) and TBA in TPA + EG + DOW group women were(30.68 +/- 8.58) U/L, (9.53 +/- 6.63) umol/L respectively, significantly higher than those in TPA, DOW and control groups(P < 0.05, P < 0.01). Compared with TPA, DOW and control groups, the values of urine N-acetyl-beta-D-glucosaminidase (NAG) and beta 2-2-microglobulim (beta 2-MG) in TPA + EG + DOW group of both men and women increased significantly(P < 0.05, P < 0.01), with (5.68 +/- 4.01) U/mmol Cr and (23.49 +/- 13.44) mg/mol Cr, and(6.68 +/- 4.68) U/mmol Cr and (22.80 +/- 13.00) mg/mol Cr, respectively. Analysis of regression indicated that both liver and renal injuries of the workers were evidently correlated with their exposure to TPA, EG and DOW after adjustment for the confounding factors such as sex, smoking, drinking, etc(P < 0.001). Based on available knowledge, it is reasonable to assume that the joint actions should be considered on the injury of liver and kidney caused by TPA, EG and(or) DOW among the workers. Serum ALT, GGT, TBA, urine NAG and beta 2-MG should be suggested as biomarkers for liver and kidney damage.

Dates

Hsu et al. Stereocontrolled acyclic diene metathesis polymerization. Nature Chemistry, DOI: 10.1038/s41557-022-01060-6, published online 24 October 2022